4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)
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Description
4-Ethoxy-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid, also known as EFBOA, is a synthetic compound used in scientific research. It is a derivative of a naturally occurring amino acid, glutamic acid. EFBOA has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and epilepsy.
Scientific Research Applications
Chemical Synthesis and Reactivity
- Reactions with Binucleophilic Reagents : Studies have shown that reactions of 4-oxobutanoic acids and their cyclic analogues with binucleophilic reagents lead to the formation of complex organic structures, highlighting the reactivity and potential utility of such compounds in synthesizing new chemical entities (Amalʼchieva et al., 2022; Grinev et al., 2017).
Applications in Biomedical Research
- Fluorescent Probes for β-Amyloids : A specific derivative was synthesized as a fluorescent probe for β-amyloids, demonstrating high binding affinities and potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
- Antibacterial Nanocomposites : The synthesis of a chitosan complex with a related compound as a matrix for silver nanoparticles resulted in nanocomposite films with significant antibacterial activity, suggesting applications in bio-medical fields (Srivastava et al., 2011).
Natural Products and Bioactivity
- Bioactive Compounds from Edible Mushrooms : Isolation of compounds from Cortinarius caperatus, including a derivative of 4-ethoxy-4-oxobutanoic acid, revealed bioactivity against various biological targets, indicating potential for agricultural and pharmacological applications (Ridwan et al., 2017).
properties
IUPAC Name |
4-ethoxy-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-2-16-11(15)9(6-10(13)14)12-7-8-4-3-5-17-8/h3-5,9,12H,2,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHDWICLQYAZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)NCC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26664245 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Ethoxy-3-(furan-2-ylmethylamino)-4-oxobutanoic acid |
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